N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide
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Overview
Description
N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a fluorine atom, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-fluoropyridine and a carboxylic acid derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl bromide in the presence of a base.
Attachment of the Methylcyclohexyl Group: This step involves the alkylation of the pyridine ring with 4-methylcyclohexyl bromide under basic conditions.
Amidation Reaction: The final step is the formation of the carboxamide group through an amidation reaction, typically using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-5-carboxamide
- N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-sulfonamide
Uniqueness
N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyclopropyl and methylcyclohexyl groups. These structural features confer distinct chemical and biological properties, differentiating it from similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool in chemical synthesis, biological research, and potential therapeutic applications. Further studies are warranted to fully explore its capabilities and applications.
Properties
IUPAC Name |
N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-11-2-4-13(5-3-11)19(14-6-7-14)16(20)12-8-9-18-15(17)10-12/h8-11,13-14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNVCRODPYHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C2CC2)C(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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